molecular formula C10H20O3 B14380571 2,5-Bis[(propan-2-yl)oxy]oxolane CAS No. 90139-78-9

2,5-Bis[(propan-2-yl)oxy]oxolane

Cat. No.: B14380571
CAS No.: 90139-78-9
M. Wt: 188.26 g/mol
InChI Key: PQGPNNIIADOGTP-UHFFFAOYSA-N
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Description

2,5-Bis[(propan-2-yl)oxy]oxolane is a cyclic ether derivative of oxolane (tetrahydrofuran) with two isopropoxy groups substituted at the 2 and 5 positions. Its molecular structure combines the oxygen-containing cyclic framework of oxolane with branched alkoxy substituents, which influence its physical and chemical properties, such as solubility, boiling point, and reactivity.

Properties

CAS No.

90139-78-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2,5-di(propan-2-yloxy)oxolane

InChI

InChI=1S/C10H20O3/c1-7(2)11-9-5-6-10(13-9)12-8(3)4/h7-10H,5-6H2,1-4H3

InChI Key

PQGPNNIIADOGTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC(O1)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(propan-2-yl)oxy]oxolane typically involves the reaction of oxolane derivatives with isopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates.

Industrial Production Methods: In an industrial setting, the production of 2,5-Bis[(propan-2-yl)oxy]oxolane may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[(propan-2-yl)oxy]oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler forms or other reduced derivatives.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

2,5-Bis[(propan-2-yl)oxy]oxolane has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(propan-2-yl)oxy]oxolane involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 2,5-Bis[(propan-2-yl)oxy]oxolane with related compounds based on structural motifs, applications, and hazards.

Structural Analogues

2.1.1 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane (CAS not provided)
  • Structure : A hexane derivative with tert-butyl peroxide groups at positions 2 and 3.
  • Key Differences :
    • The peroxide functional groups in this compound (–3) confer higher oxidative reactivity compared to the ether linkages in 2,5-Bis[(propan-2-yl)oxy]oxolane.
    • Regulatory Status: Listed under hazardous chemical regulations in China due to its 100% concentration and peroxide instability .
  • Applications : Primarily for laboratory use (e.g., radical initiators), whereas 2,5-Bis[(propan-2-yl)oxy]oxolane may serve as a solvent or intermediate in organic synthesis.
2.1.2 Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)
  • Structure : A dicarbonate ester with allyl and ethoxy groups ().
  • Key Differences: The carbonate ester groups in this compound enhance its utility in polymer crosslinking, unlike the ether-based 2,5-Bis[(propan-2-yl)oxy]oxolane. Higher polarity due to ester groups may affect solubility in nonpolar solvents compared to the ether derivative.

Functional Analogues

2.2.1 Propylene Oxide (CAS 75-56-9)
  • Structure : A three-membered cyclic ether (epoxide) ().
  • Key Differences: Propylene oxide’s strained epoxide ring makes it highly reactive in polymerization (e.g., polyurethane production), whereas 2,5-Bis[(propan-2-yl)oxy]oxolane’s five-membered ring is less strained and more stable. Toxicity: Propylene oxide is classified as a carcinogen and mutagen, while hazards for 2,5-Bis[(propan-2-yl)oxy]oxolane remain undocumented in the provided evidence .

Comparative Data Table

Property 2,5-Bis[(propan-2-yl)oxy]oxolane 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane Diallyl 2,2'-oxydiethyl dicarbonate Propylene Oxide
Functional Groups Ether (isopropoxy) Peroxide (tert-butyl) Carbonate ester Epoxide
Reactivity Moderate High (radical initiator) Moderate (polymer crosslinking) Very High
Regulatory Status Not listed Hazardous (China) Not specified Carcinogen
Primary Use Solvent/Intermediate Laboratory radical reactions Polymer chemistry Industrial monomer

Research Findings and Limitations

  • Stability : Peroxide analogues (–3) are thermally unstable, requiring strict storage conditions, whereas ethers like 2,5-Bis[(propan-2-yl)oxy]oxolane are likely more stable.
  • Synthesis: No direct synthesis data are available for the target compound, but methods for analogous ethers (e.g., Williamson ether synthesis) may apply.
  • Gaps in Data : The evidence lacks explicit studies on 2,5-Bis[(propan-2-yl)oxy]oxolane’s toxicity, environmental impact, or industrial applications, necessitating further research.

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